

Application Notes and Protocols: Isopropyl Formate in Flavor and Fragrance Synthesis

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Compound of Interest

Compound Name: Isopropyl formate

Cat. No.: B1221721

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Introduction

Isopropyl formate (CAS 625-55-8) is a volatile ester recognized for its characteristic fruity, sweet, and ethereal aroma, often reminiscent of plums or pears.[1][2][3] This colorless liquid is a valuable component in the synthesis of both flavor and fragrance formulations, contributing a bright and diffusive top note.[4][5] Natural occurrences of **isopropyl formate** have been reported in various foods, including coffee, mushrooms, plum brandy, and certain fruits.[6][7][8] Its safety for use as a flavoring agent is supported by its FEMA GRAS status (FEMA Number: 2944).[4][9]

These application notes provide detailed protocols for the laboratory-scale synthesis of **isopropyl formate** via Fischer esterification and its subsequent application in creating flavor and fragrance accords.

Physicochemical and Regulatory Data

A comprehensive summary of **isopropyl formate**'s key properties and regulatory information is presented below for easy reference.

Table 1: Physicochemical Properties of **Isopropyl Formate**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ O ₂	[1][6]
Molecular Weight	88.11 g/mol	[1][6]
Appearance	Colorless liquid	[2]
Odor Profile	Fruity, ethereal, sweet, plum-like, pear-like	[1][2][3][6]
Taste Profile	Sweet, fruity, with a berry lift at 35 ppm	[3]
Boiling Point	68 °C (at 760 mmHg)	[1]
Melting Point	-93 °C	
Density	0.884 g/mL at 25 °C	
Flash Point	-13.89 °C (7 °F)	[6]
Solubility	Slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents.	
Refractive Index	n ₂₀ /D 1.368	
Vapor Pressure	127 mmHg at 25 °C	[8]

Table 2: Regulatory and Safety Information for **Isopropyl Formate**

Identifier	Value/Status	Source(s)
CAS Number	625-55-8	[1]
FEMA Number	2944	[9]
Regulatory Status	GRAS (Generally Recognized as Safe)	[4][9]
JECFA Number	304	[9]
Usage Limit (Food)	Non-alcoholic beverages: 18-25 mg/kg; Candy: 55-100 mg/kg; Baked goods: 60-100 mg/kg	[8]
Usage Limit (Fragrance)	Recommended up to 2.0% in fragrance concentrate	[6]
Hazard Codes	F (Flammable), Xi (Irritant)	[6]

Experimental Protocols

Synthesis of Isopropyl Formate via Fischer Esterification

This protocol details the synthesis of **isopropyl formate** from isopropanol and formic acid using an acid catalyst, a classic example of Fischer esterification.[1]

Materials:

- Formic acid (1.0 mol)
- Isopropanol (1.2 mol)
- Concentrated sulfuric acid (0.015 mol)
- Benzene (100 mL)
- 5% Sodium bicarbonate solution

- Anhydrous sodium sulfate
- Deionized water

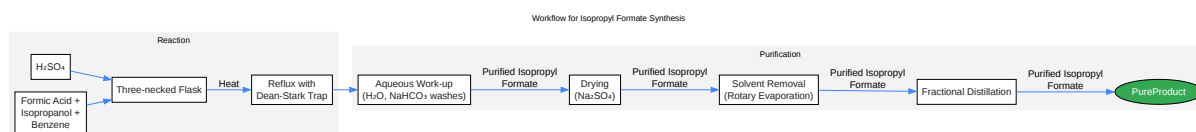
Equipment:

- Three-necked round-bottom flask
- Dean-Stark apparatus or oil-water separator
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, combine 1.0 mole of formic acid, 1.2 moles of isopropanol, and 100 mL of benzene.
- **Catalyst Addition:** Slowly and carefully add 0.015 moles of concentrated sulfuric acid to the reaction mixture while stirring.
- **Reflux and Water Removal:** Heat the mixture to reflux. The benzene-water azeotrope will begin to distill and collect in the Dean-Stark apparatus, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the separator.
- **Work-up:**
 - Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.
- Finally, wash again with deionized water.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the benzene solvent using a rotary evaporator.
- Purification: Purify the crude **isopropyl formate** by fractional distillation to obtain the final product.



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Workflow for **Isopropyl Formate** Synthesis

Application Protocol: Incorporation into a Fruity Flavor Accord

This protocol describes how to incorporate **isopropyl formate** into a simple fruity flavor base to enhance its aromatic profile.

Materials:

- **Isopropyl formate** (as synthesized or commercial grade)

- Base fruity flavor concentrate (e.g., a commercial apple or pear flavor)
- Propylene glycol (food grade)
- Ethanol (food grade)

Equipment:

- Analytical balance
- Glass beakers and stirring rods
- Pipettes
- Sample vials

Procedure:

- Stock Solution Preparation: Prepare a 10% solution of **isopropyl formate** in food-grade ethanol for easier and more precise dosing.
- Base Flavor Preparation: Prepare a 100g batch of a simple fruity flavor base by diluting a commercial concentrate in propylene glycol according to the supplier's recommendations.
- Incorporation of **Isopropyl Formate**:
 - Create a series of dilutions by adding the 10% **isopropyl formate** stock solution to 10g aliquots of the base flavor. Start with low concentrations and incrementally increase. A suggested range to evaluate is 0.1%, 0.5%, 1.0%, and 2.0% of the 10% stock solution in the final flavor base.
 - For example, to create a 0.1% concentration, add 0.1g of the 10% **isopropyl formate** stock solution to 9.9g of the base flavor.
- Evaluation:
 - Allow the samples to equilibrate for at least 24 hours.

- Evaluate the aroma of each sample on a smelling strip at different time intervals (top note, middle note, dry down).
- For taste evaluation, dilute the flavored bases in a suitable medium (e.g., sugar water) at a typical usage level and conduct a sensory panel.

Table 3: Example Dilution Series for Flavor Evaluation

Sample ID	Base Flavor (g)	10% Isopropyl Formate Stock (g)	Final Concentration of Isopropyl Formate (%)
Control	10.0	0.0	0.0
IF-0.1	9.9	0.1	0.01
IF-0.5	9.5	0.5	0.05
IF-1.0	9.0	1.0	0.1
IF-2.0	8.0	2.0	0.2

Application Protocol: Incorporation into a Floral-Fruity Fragrance Accord

This protocol outlines the use of **isopropyl formate** to add a fruity lift to a simple floral fragrance base.

Materials:

- **Isopropyl formate**
- Floral fragrance base (e.g., a simple jasmine or rose accord)
- Dipropylene glycol (DPG) or perfumer's alcohol
- Other fragrance materials for modification (optional, e.g., ethyl acetate, isoamyl acetate)

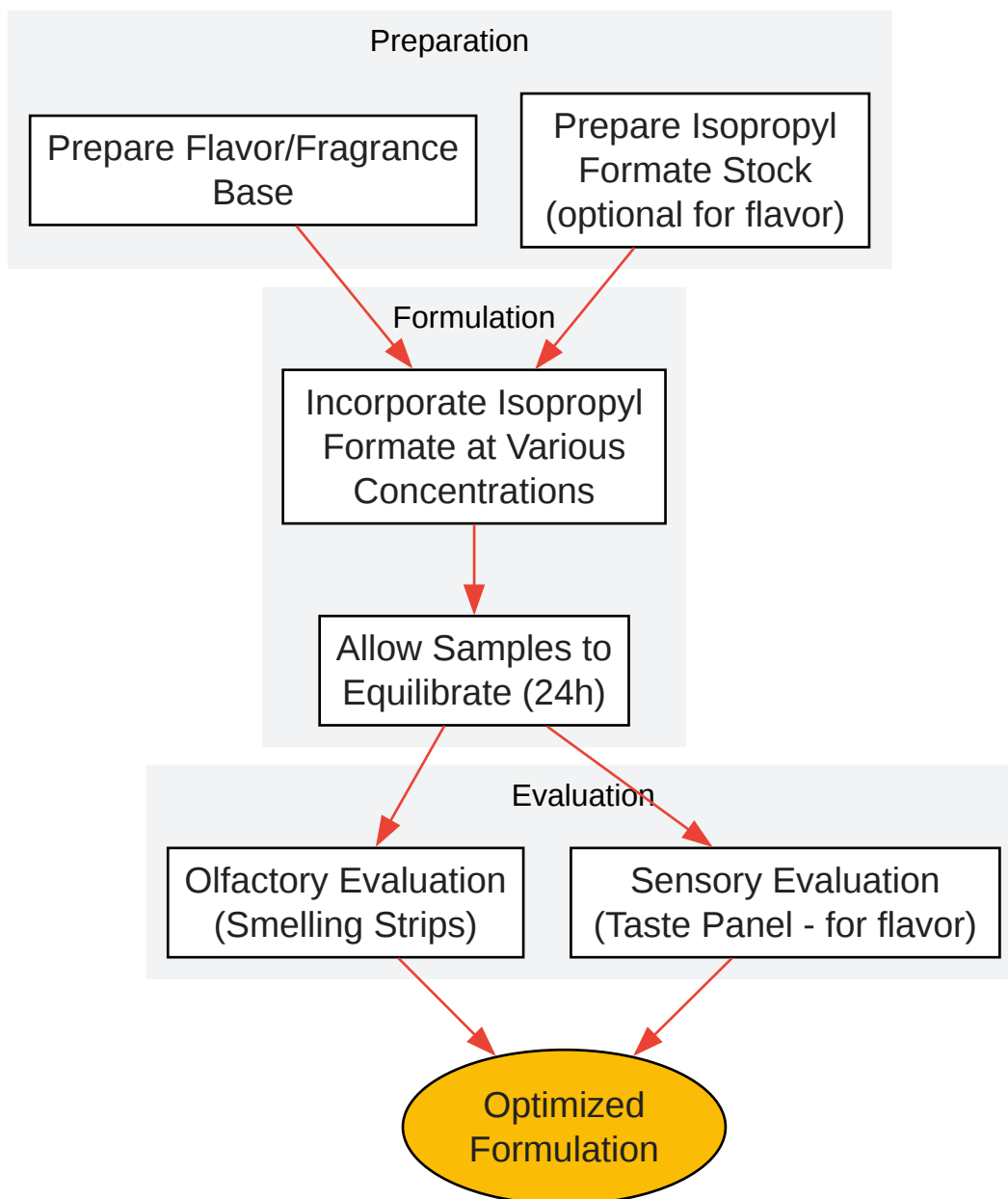
Equipment:

- Analytical balance
- Glass beakers and stirring rods
- Pipettes
- Sample vials

Procedure:

- Fragrance Base Preparation: Prepare a 10g batch of a simple floral fragrance base.
- Incorporation of **Isopropyl Formate**:
 - Directly add **isopropyl formate** to the fragrance base at varying concentrations. A good starting range for evaluation is 0.5%, 1.0%, and 2.0% by weight of the total fragrance concentrate.
 - For a 1% concentration in a 10g batch, add 0.1g of **isopropyl formate** to 9.9g of the fragrance base.
- Evaluation:
 - Dip smelling strips into each sample and evaluate the olfactory profile over time. Note the impact of **isopropyl formate** on the top notes and the overall character of the fragrance.
 - Compare the modified fragrances to the original floral base to assess the contribution of the **isopropyl formate**.

Logical Flow for Flavor/Fragrance Application



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Logical Flow for Flavor/Fragrance Application

Conclusion

Isopropyl formate is a versatile and effective ingredient for imparting fruity and ethereal notes in both flavor and fragrance applications. The provided protocols offer a foundational approach for its synthesis and utilization. Researchers and developers are encouraged to experiment

with concentration levels and combinations with other aromatic compounds to achieve novel and desired sensory profiles. Adherence to standard laboratory safety practices is essential when handling **isopropyl formate** and the other chemicals mentioned in these protocols.

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- To cite this document: BenchChem. [Application Notes and Protocols: Isopropyl Formate in Flavor and Fragrance Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221721#use-of-isopropyl-formate-in-flavor-and-fragrance-synthesis]

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